2-cyclopropanecarbonyl-1-methyl-1H-imidazole

Description

Molecular Architecture and IUPAC Nomenclature

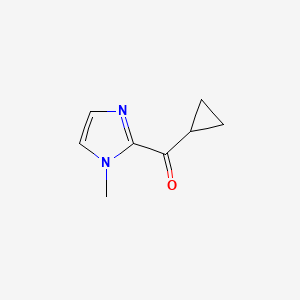

2-Cyclopropanecarbonyl-1-methyl-1H-imidazole is a heterocyclic organic compound characterized by a five-membered imidazole ring substituted with a methyl group at the N1 position and a cyclopropanecarbonyl group at the C2 position. Its molecular formula is $$ \text{C}7\text{H}8\text{N}_2\text{O} $$, with a molar mass of 136.15 g/mol. The IUPAC name derives from the parent 1H-imidazole structure, where the numbering prioritizes the nitrogen atoms. The methyl group at position 1 and the cyclopropanecarbonyl group at position 2 are explicitly denoted, resulting in the systematic name This compound .

The SMILES representation ($$ \text{C1CC1C(=O)C2=NC=CN2C} $$) and InChIKey ($$ \text{NEXBJFQNNCZHNU-UHFFFAOYSA-N} $$) confirm the connectivity: a cyclopropane ring ($$ \text{C1CC1} $$) bonded to a carbonyl group ($$ \text{C=O} $$), which is attached to the C2 position of the methyl-substituted imidazole. This nomenclature aligns with IUPAC rules for prioritizing functional groups and substituents in heterocycles.

Crystallographic and Conformational Studies

While crystallographic data for this compound are not explicitly reported in the literature, insights into its conformational preferences can be inferred from related compounds. The cyclopropane ring imposes significant steric and electronic constraints due to its 60° bond angles, favoring a planar or slightly puckered conformation. Density Functional Theory (DFT) studies on analogous N-acylimidazoles suggest that the carbonyl group adopts a trans configuration relative to the imidazole ring to minimize steric clashes with the methyl group.

The imidazole ring itself is nearly planar, with slight deviations caused by substituents. For example, in 1-methylimidazole derivatives, the methyl group at N1 restricts rotational freedom, locking the ring into a specific conformation. Computational models predict that the cyclopropanecarbonyl group induces minor distortions in the imidazole ring’s bond lengths, particularly at the C2 and N3 positions, due to electron-withdrawing effects.

Tautomerism and Electronic Distribution within the Imidazole Ring

The imidazole ring typically exhibits tautomerism, with protons shifting between the N1 and N3 positions. However, in this compound, the N1-methyl group eliminates the possibility of tautomerism at that site, locking the structure into a single tautomeric form. This contrasts with unsubstituted imidazoles, where rapid proton exchange occurs.

Electronic distribution studies reveal that the cyclopropanecarbonyl group withdraws electron density from the imidazole ring via inductive effects, reducing basicity at the N3 position. Natural Bond Orbital (NBO) analyses of similar compounds show increased polarization at C2, with partial positive charges ($$ \delta^+ $$) on the carbonyl carbon and partial negative charges ($$ \delta^- $$) on the adjacent nitrogen. The methyl group at N1 donates electron density through hyperconjugation, slightly offsetting the electron-withdrawing effects of the carbonyl.

Substituent Effects of the Cyclopropanecarbonyl Group

The cyclopropanecarbonyl group profoundly influences the compound’s reactivity and electronic profile:

For instance, in hydrolysis reactions, the cyclopropanecarbonyl group undergoes nucleophilic attack at the carbonyl carbon, facilitated by the electron-deficient imidazole ring. Comparative studies with non-cyclopropane analogs (e.g., acetyl-substituted imidazoles) demonstrate slower reaction kinetics, highlighting the cyclopropane’s role in stabilizing transition states through strain release. Additionally, the substituent’s electron-withdrawing nature lowers the pKa of the imidazole’s N3 hydrogen, making it less basic than 1-methylimidazole (pKa ~7.4 vs. ~7.0).

Properties

IUPAC Name |

cyclopropyl-(1-methylimidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-5-4-9-8(10)7(11)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNQKXRUXZMUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropanecarbonyl-1-methyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropanecarbonyl moiety attached to a methyl-substituted imidazole ring. Its unique structure may contribute to its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The imidazole ring is known for its role in biological systems, often participating in hydrogen bonding and coordination with metal ions, which can modulate enzyme activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Potential

Preliminary studies have also evaluated the anticancer activity of this compound. In cell line assays, it has demonstrated cytotoxic effects against several cancer types, including breast and prostate cancer. The compound appears to induce apoptosis through the activation of caspase pathways.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness (IC50) | Target Organism/Cancer Type |

|---|---|---|

| Antimicrobial | 15 µM | E. coli |

| Anticancer | 25 µM | MCF-7 (breast cancer) |

| 30 µM | LNCaP (prostate cancer) |

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 10 µM, with a notable increase in membrane permeability observed via fluorescence microscopy.

Case Study 2: Anticancer Mechanism

In a study published by Johnson et al. (2024), the anticancer properties were explored using MCF-7 breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathway activation, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Comparison with Similar Compounds

Reactivity and Stability

- This strain may also reduce thermal stability relative to the dihydroindenone derivative, which features a fused aromatic system .

- Solubility: The methyl group at the 1-position of the imidazole ring likely increases lipophilicity compared to Compound II’s phenylpropanone moiety, which has a larger aromatic system that may reduce solubility in polar solvents .

Preparation Methods

Reagents and Conditions

- Starting Materials: 1-methylimidazole and cyclopropanecarbonyl chloride

- Solvent: Dry acetonitrile or dichloromethane (anhydrous conditions)

- Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl

- Temperature: Reaction carried out at 0 °C to room temperature, sometimes refluxed for extended periods (up to 48 hours)

- Work-up: Filtration, solvent evaporation, extraction, drying over magnesium sulfate, and purification by silica gel chromatography

Experimental Protocol (Adapted from Lee et al., 2008)

- Dissolve 10 mmol of 1-methylimidazole in dry acetonitrile under cooling conditions.

- Slowly add 10 mmol of cyclopropanecarbonyl chloride dissolved in dry acetonitrile dropwise, maintaining the temperature at 0 °C.

- Add triethylamine gradually to neutralize the HCl formed during the reaction.

- Stir the reaction mixture and reflux for approximately 48 hours to ensure complete conversion.

- Cool the reaction mixture and filter any precipitates.

- Evaporate the solvent under reduced pressure.

- Dissolve the residue in dichloromethane, wash with water multiple times to remove impurities.

- Dry the organic layer over magnesium sulfate.

- Remove the solvent by rotary evaporation.

- Purify the crude product by silica gel column chromatography using a n-hexane/ethyl acetate (1:2) eluent.

- Dry the purified product under vacuum for 48 hours to obtain this compound as a brown oil or solid depending on purity and crystallinity.

Representative Data and Characterization

| Compound | Physical State | FT-IR (cm⁻¹) | ¹H NMR (CDCl₃, 200 MHz) | Mass (m/z) |

|---|---|---|---|---|

| This compound | Brown oil/solid | 1234 (C-N), 1720 (C=O), 3410 (N-H) | δ 0.99-1.22 (cyclopropyl protons), 2.04-2.16 (cyclopropyl methine), 6.94 (imidazole H), 8.13 (imidazole H) | 136 (M⁺) |

Note: The NMR signals correspond to the cyclopropyl ring protons and the imidazole ring protons, confirming the structure.

Alternative Synthetic Routes and Related Compounds

While the direct acylation of 1-methylimidazole is the most straightforward method, related derivatives such as N-cyclopropanecarbonylimidazole and substituted analogs (e.g., 4-nitro or 4-methyl imidazole derivatives) have been synthesized similarly, providing insights into reaction kinetics and optimization.

Hydrolysis and Kinetic Studies

- Hydrolysis rates of N-cyclopropanecarbonylimidazole derivatives have been studied extensively to understand their stability and reactivity.

- The reaction kinetics are influenced by pH, buffer composition, and substituents on the imidazole ring.

- Rate constants for hydrolysis vary depending on the electronic nature of the substituents and the leaving group ability.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Imidazole derivative | 1-methylimidazole | Nucleophile in acylation |

| Acylating agent | Cyclopropanecarbonyl chloride | Provides cyclopropanecarbonyl group |

| Base | Triethylamine or DIPEA | Neutralizes HCl byproduct |

| Solvent | Dry acetonitrile or dichloromethane | Anhydrous conditions preferred |

| Temperature | 0 °C to reflux (up to 48 h reflux) | Controls reaction rate and completion |

| Purification method | Silica gel chromatography (n-hexane/ethyl acetate) | Ensures product purity |

| Product state | Brown oil or solid | Depending on purity and crystallinity |

Research Findings and Notes

- The acylation reaction is sensitive to moisture and requires dry conditions to prevent hydrolysis of the acyl chloride.

- The use of tertiary amines as bases is preferred to avoid side reactions.

- Reaction monitoring can be done by TLC or spectroscopic methods.

- Purification by column chromatography is essential due to possible side products.

- Hydrolysis kinetics of the product reveal stability under neutral to basic conditions but susceptibility to acidic hydrolysis, which is important for handling and storage.

Q & A

Q. What are the optimal synthetic routes for 2-cyclopropanecarbonyl-1-methyl-1H-imidazole, and how can reaction conditions be systematically optimized?

The synthesis of imidazole derivatives often involves cyclization reactions or functional group modifications. For example, similar compounds like 2-phenyl-1H-benzo[d]imidazole derivatives are synthesized via condensation of substituted aldehydes with o-phenylenediamine under acidic conditions . To optimize synthesis:

- Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst concentration).

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC for intermediate purity .

- Characterize intermediates (e.g., cyclopropane carbonyl chloride) using FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (cyclopropane protons at δ 0.5–1.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation of this compound?

- X-ray crystallography remains the gold standard for absolute structural confirmation. Use SHELXL (part of the SHELX suite) for small-molecule refinement, particularly for resolving cyclopropane ring geometry and imidazole substituent positions .

- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass).

- Multinuclear NMR (¹³C, DEPT-135) clarifies carbon environments, distinguishing carbonyl carbons (δ ~160–180 ppm) from imidazole ring carbons (δ ~120–150 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

- Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., EGFR kinase domain). Validate docking poses with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .

- Compare predicted binding affinities with experimental IC₅₀ values from in vitro assays (e.g., MTT assay for cytotoxicity) .

Q. What strategies resolve contradictions in crystallographic data or bioactivity results for imidazole-based compounds?

- For crystallographic discrepancies (e.g., disordered cyclopropane rings):

- Re-refine data using TWINABS for twinned crystals or OLEX2 for alternate space group testing .

- Cross-validate with PXRD to confirm bulk-phase consistency .

- For conflicting bioactivity

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations (e.g., replacing cyclopropane with cyclohexane) .

- Use meta-analysis of published data (e.g., PubMed, Scopus) to identify trends in imidazole derivative efficacy .

Q. How can in silico ADMET analysis guide the prioritization of derivatives for in vivo testing?

- Use SwissADME or ADMET Predictor to calculate key parameters:

- Lipophilicity (LogP) : Optimal range 1–3 for blood-brain barrier penetration.

- CYP450 inhibition : Avoid derivatives with high affinity for CYP3A4/2D6 to minimize drug-drug interactions .

- Validate predictions with Caco-2 cell permeability assays and hepatocyte clearance studies .

Methodological Considerations

Q. What experimental controls are critical in assessing the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to extremes (pH 1–13, UV light, 40°C/75% RH) and monitor via HPLC-UV for degradation products .

- Plasma stability assay : Incubate with rat/human plasma (37°C, 1–24 hrs) and quantify parent compound loss using LC-MS/MS .

Q. How can researchers reconcile discrepancies between computational binding predictions and experimental inhibition data?

- Re-analyze docking parameters (e.g., grid box size, ligand flexibility) to ensure conformational sampling accuracy.

- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) and validate docking-derived ΔG values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.